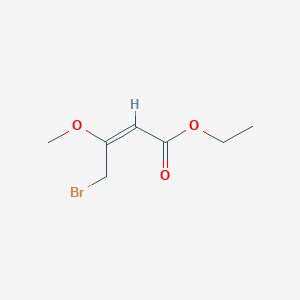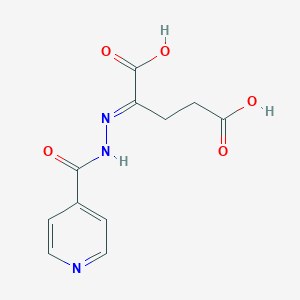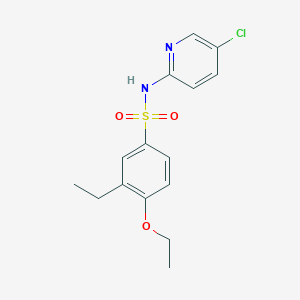
2-Styrylbenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Styrylbenzothiazole (STB) is a heterocyclic compound that has gained significant attention in recent years due to its various applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological and chemical studies. STB is used as a fluorescent probe, a catalyst, and a precursor for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 2-Styrylbenzothiazole is not fully understood, but it is believed to involve the interaction of 2-Styrylbenzothiazole with biological molecules, such as proteins and nucleic acids. 2-Styrylbenzothiazole has a unique structure that allows it to interact with these molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
2-Styrylbenzothiazole has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to induce apoptosis, and its ability to inhibit the activity of various enzymes, such as acetylcholinesterase. 2-Styrylbenzothiazole has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Styrylbenzothiazole in lab experiments include its ease of synthesis, its fluorescent properties, and its ability to interact with biological molecules. However, there are also limitations to using 2-Styrylbenzothiazole in lab experiments, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are various future directions for the research of 2-Styrylbenzothiazole, including its use as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Styrylbenzothiazole can also be further studied for its potential as a fluorescent probe for the detection of various biological molecules. Additionally, the synthesis of new derivatives of 2-Styrylbenzothiazole can be explored for their potential biological and chemical applications.
Conclusion:
In conclusion, 2-Styrylbenzothiazole is a heterocyclic compound that has various scientific research applications, including its use as a fluorescent probe, a catalyst, and a precursor for the synthesis of various compounds. 2-Styrylbenzothiazole has various biochemical and physiological effects, and it has potential as a therapeutic agent for the treatment of various diseases. The synthesis of 2-Styrylbenzothiazole can be achieved through various methods, and its limitations in lab experiments should be considered. Further research on 2-Styrylbenzothiazole and its derivatives can lead to new discoveries in the field of biological and chemical sciences.
Métodos De Síntesis
The synthesis of 2-Styrylbenzothiazole can be achieved through various methods, including the condensation of 2-aminobenzothiazole with cinnamaldehyde, the reaction of 2-chlorobenzothiazole with acetylene, and the reaction of 2-aminobenzothiazole with cinnamoyl chloride. The most commonly used method for the synthesis of 2-Styrylbenzothiazole is the condensation of 2-aminobenzothiazole with cinnamaldehyde. This method involves the reaction of 2-aminobenzothiazole with cinnamaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield 2-Styrylbenzothiazole.
Aplicaciones Científicas De Investigación
2-Styrylbenzothiazole has various scientific research applications, including its use as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and carbohydrates. 2-Styrylbenzothiazole is also used as a catalyst for various chemical reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. 2-Styrylbenzothiazole is also used as a precursor for the synthesis of various compounds, including benzothiazole derivatives, which have various biological and chemical applications.
Propiedades
Número CAS |
1483-30-3 |
|---|---|
Nombre del producto |
2-Styrylbenzothiazole |
Fórmula molecular |
C15H11NS |
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2-[(E)-2-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+ |
Clave InChI |
LCIISWPXOZNVIG-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Otros números CAS |
1483-30-3 |
Sinónimos |
2-styrylbenzothiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)








